molecular formula C12H22ClNO2 B13538811 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride

5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B13538811
M. Wt: 247.76 g/mol
InChI Key: DJKSQPFELZPELT-UHFFFAOYSA-N
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Description

5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride typically involves the hydrogenation of substituted pyridines to form the corresponding piperidines. A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been shown to allow for acid-free hydrogenation with good yields and selectivity . This method can be carried out in water as a solvent, making it an environmentally friendly approach.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes using similar catalysts and reaction conditions. The use of water as a solvent and the avoidance of strong acids make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce different piperidine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It can be employed in multicomponent reactions, cycloadditions, and annulations .

Biology and Medicine: Piperidine derivatives, including this compound, have shown potential in the development of pharmaceuticals. They are present in more than twenty classes of pharmaceuticals and are used in the design of drugs for various therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Uniqueness: 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride is unique due to the presence of both a cyclohexyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

5-cyclohexylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9;/h9-11,13H,1-8H2,(H,14,15);1H

InChI Key

DJKSQPFELZPELT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(NC2)C(=O)O.Cl

Origin of Product

United States

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